methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
Description
Methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived compound featuring a sulfonamide-linked 4-isobutylpiperazine moiety and an ethyl-substituted ester group. The 4-isobutylpiperazine group may enhance solubility or confer specific receptor-binding properties, while the ester group contributes to metabolic stability or prodrug functionality.
Properties
IUPAC Name |
methyl 5-ethyl-3-[4-(2-methylpropyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4S/c1-5-12-13(15(20)23-4)14(17-16-12)24(21,22)19-8-6-18(7-9-19)10-11(2)3/h11H,5-10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIHIVDYRRIVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions, often involving the reaction of a piperazine derivative with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-5-((4-isobutylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on sulfonamide-linked heterocycles, substituent variations, and documented applications. Below is a comparative analysis with key examples:
Key Observations:
Core Heterocycle Differences: The target compound and F421-3106 share a pyrazole core, whereas sulfonylurea herbicides (e.g., bensulfuron-methyl) utilize pyrimidine rings. Pyrazole derivatives often exhibit enhanced metabolic stability compared to pyrimidines, which may influence their application scope .
Sulfonamide Substituent Impact :
- The 4-isobutylpiperazine group in the target compound introduces a bulky, basic amine, which may enhance solubility in physiological environments or facilitate interactions with central nervous system targets. In contrast, F421-3106’s pyridinylmethyl group could favor π-π stacking interactions in enzymatic binding pockets .
- Sulfonylurea herbicides feature electron-deficient pyrimidine rings, optimizing their interaction with plant acetolactate synthase (ALS) enzymes .
Functional Group Contributions :
- The methyl ester in the target compound versus the ethyl ester in F421-3106 may alter pharmacokinetic properties (e.g., hydrolysis rates). Esters in sulfonylureas act as prodrugs, requiring metabolic activation for herbicidal activity .
Hydrogen Bonding and Crystal Packing :
- The sulfonyl group in all compounds serves as a hydrogen-bond acceptor, influencing crystal packing (as per Etter’s graph set analysis) and solubility . Piperazine and pyridine substituents may further modulate these interactions, affecting bioavailability.
Research Findings and Gaps:
- Pharmacological Potential: While F421-3106 is explicitly used in pharmacological screening, the target compound’s piperazine moiety suggests possible CNS or antimicrobial applications, though experimental validation is needed .
- Agrochemical Relevance : Unlike sulfonylureas, the target compound lacks the pyrimidine-urea linkage critical for ALS inhibition, indicating divergent mechanisms of action .
Q & A
Basic Research Question
¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl group at C3, sulfonylpiperazine at C5) .
IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
Mass Spectrometry (EI/HRMS) : Validates molecular weight and fragmentation patterns .
X-ray Crystallography : Resolves 3D conformation and bond geometries, particularly for sulfonamide and piperazine moieties .
Purity Assurance : Elemental analysis (C, H, N) and HPLC with UV detection ensure ≥95% purity .
How can regioselectivity challenges during sulfonylation be mitigated in the synthesis of this compound?
Advanced Research Question
Regioselectivity at the pyrazole C5 position is influenced by:
Pre-functionalized Intermediates : Using 5-amino pyrazole derivatives to direct sulfonylation via prior activation .
Catalytic Systems : Employing DMAP (4-dimethylaminopyridine) to enhance nucleophilicity at the target position .
Temperature Gradients : Slow warming (0°C → 50°C) during sulfonyl chloride addition reduces competing reactions .
Protection/Deprotection Strategies : Temporarily blocking reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) .
What methodologies address contradictions in reported biological activities of pyrazole-sulfonamide derivatives?
Advanced Research Question
Discrepancies in bioactivity data (e.g., analgesic vs. anti-inflammatory potency) arise from:
Assay Variability : Standardize in vitro models (e.g., COX-2 inhibition assays) and in vivo murine models (e.g., carrageenan-induced edema) .
Structural Analog Comparison : Test derivatives with controlled substituent variations (e.g., replacing isobutylpiperazine with phenylpiperazine) to isolate pharmacophore contributions .
Metabolic Stability Studies : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic effects .
How does the 4-isobutylpiperazinyl sulfonyl group influence physicochemical and pharmacokinetic properties?
Advanced Research Question
Solubility : The sulfonyl group enhances water solubility via polar interactions, while the isobutyl chain balances lipophilicity for membrane permeability .
Protein Binding : Piperazine’s nitrogen atoms facilitate hydrogen bonding with serum albumin, affecting bioavailability .
Metabolic Pathways : Piperazine rings are prone to N-oxidation or dealkylation, requiring metabolic profiling using LC-MS/MS in hepatocyte models .
What computational strategies are used to predict the compound’s reactivity and binding modes?
Advanced Research Question
DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sulfonamide reactivity .
Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase) using AutoDock Vina, guided by crystallographic data .
MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
